molecular formula C17H14O4 B13686904 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13686904
M. Wt: 282.29 g/mol
InChI Key: FSOSRJWLIZQODT-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is a chemical compound based on the privileged indane-1,3-dione scaffold, a structure of high interest in medicinal chemistry and materials science due to its versatile properties . This specific derivative is presented for research purposes to investigate its potential biological activities. Researchers can explore its application in the development of novel antimicrobial and anticancer agents. Structurally related 2-arylidene indan-1,3-diones have demonstrated significant promise as antibiofilm agents, effectively inhibiting the formation of bacterial biofilms across various strains including S. aureus and E. coli . Furthermore, novel scaffolds incorporating the indane-1,3-dione moiety have shown potent antiproliferative activity by inducing apoptosis in cancer cell lines such as HeLa cells, highlighting their potential in anticancer research . The indane-1,3-dione core is a known versatile building block, and its derivatives are commonly synthesized via Knoevenagel condensation, allowing for further chemical modifications to explore structure-activity relationships . This product is intended for use in biochemical and pharmacological research, including but not limited to enzyme inhibition studies, cytotoxicity assays, and the development of new therapeutic strategies. Intended Use and Handling This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C17H14O4/c1-20-13-9-5-8-12(17(13)21-2)14-15(18)10-6-3-4-7-11(10)16(14)19/h3-9,14H,1-2H3

InChI Key

FSOSRJWLIZQODT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Core Indene-1,3-dione Synthesis

Indene-1,3-dione (indane-1,3-dione) serves as the fundamental scaffold for derivatives like 2-(2,3-dimethoxyphenyl)-1H-indene-1,3(2H)-dione. The most common synthetic approach involves:

  • Nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions , producing an intermediate that is subsequently hydrolyzed and decarboxylated under acidic conditions to yield indane-1,3-dione with about 50% yield over two steps.

  • Oxidation of indane using various oxidizing agents such as N-hydroxyphthalimide (NHPI) with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, pyridinium dichromate (PCC), or sodium percarbonate. These methods generally give lower yields (17-18%) and require expensive reagents.

  • Self-condensation reactions of acetyl chloride with aluminum trichloride catalysis followed by cross-condensation with benzoyl chloride have also been reported to synthesize indene-1,3-dione derivatives with high yields (up to 87%).

Substituted Indene-1,3-dione Derivatives

Preparation of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Synthetic Route Overview

The preparation of 2-(2,3-dimethoxyphenyl)-1H-indene-1,3(2H)-dione generally follows a Knoevenagel condensation strategy, where the indene-1,3-dione core is reacted with 2,3-dimethoxybenzaldehyde under suitable conditions to form the target compound.

Detailed Procedure

A typical synthetic procedure involves:

  • Starting materials : Indane-1,3-dione and 2,3-dimethoxybenzaldehyde.

  • Reaction conditions : The reaction is performed in an organic solvent such as ethanol, methanol, or acetonitrile, often in the presence of a base catalyst like triethylamine, sodium acetate, or potassium carbonate.

  • Reaction mechanism : The base deprotonates the methylene group of indane-1,3-dione, generating a nucleophilic enolate which attacks the aldehyde carbonyl carbon of 2,3-dimethoxybenzaldehyde. Subsequent elimination of water leads to the formation of the 2-(2,3-dimethoxyphenyl)-1H-indene-1,3(2H)-dione.

  • Purification : The product is isolated by filtration or extraction, followed by recrystallization or column chromatography to achieve high purity.

  • Yields : Reported yields for similar substituted indene-1,3-diones via Knoevenagel condensation range from moderate to high (50-90%), depending on reaction conditions and substituents.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
1 Indane-1,3-dione + 2,3-dimethoxybenzaldehyde, EtOH, triethylamine, reflux 70-85 Typical Knoevenagel condensation; reaction time 4-6 h
2 Work-up: filtration, washing, recrystallization - Purification to obtain analytically pure compound

Alternative and Advanced Synthetic Approaches

Use of Catalysts and Bases

  • Potassium carbonate in methanol has been reported to promote the condensation efficiently, offering yields up to 86%.

  • Stronger bases like sodium hydride or DBU may also be used but require careful control to avoid side reactions.

One-Pot and Microwave-Assisted Syntheses

  • Microwave-assisted Knoevenagel condensations have been explored for rapid synthesis of indene-1,3-dione derivatives, reducing reaction times significantly without compromising yield or purity.

  • One-pot procedures combining condensation and subsequent functionalization steps have been reported in the literature for related compounds but specific data for 2-(2,3-dimethoxyphenyl)-1H-indene-1,3(2H)-dione remain limited.

Analytical Characterization and Purity Assessment

  • Spectroscopic data : The compound’s structure is confirmed by NMR (1H and 13C), IR, and mass spectrometry. Characteristic signals include the aromatic protons of the dimethoxyphenyl group and the keto groups of the indene-1,3-dione core.

  • Chromatographic purity : High-performance liquid chromatography (HPLC) or column chromatography is used to assess and improve purity.

  • Physical data : Melting point determination and elemental analysis corroborate compound identity and purity.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Yield (%) Advantages Disadvantages
Knoevenagel condensation Indane-1,3-dione + 2,3-dimethoxybenzaldehyde Triethylamine, K2CO3 Ethanol, MeOH 70-85 Simple, high yield, scalable Requires purification step
Oxidation of indane precursor Indane + oxidants (PCC, NHPI, H2O2/Mn) Oxidizing agents Various 17-50 Direct synthesis of core Low yield, costly reagents
Self-condensation + cross-condensation Acetyl chloride + benzoyl chloride AlCl3 Organic solvent ~87 High yield for indene-1,3-dione Multi-step, complex setup
Microwave-assisted Knoevenagel Same as Knoevenagel Base Solvent Comparable Fast reaction times Requires microwave equipment

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indene-Dione Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione 2,3-Dimethoxyphenyl at C2 C₁₇H₁₄O₄ 282.295 Potential semiconductor, dye applications
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione 4-Methoxyphenyl at C2 C₁₆H₁₂O₃ 252.27 Fluorescent chemosensors for Cu²⁺
2-(Benzofuran-2-carbonyl)-5-methyl-1H-indene-1,3(2H)-dione Benzofuran-2-carbonyl at C2, methyl at C5 C₂₀H₁₂O₄ 316.31 Synthetic intermediate; characterized by NMR/HRMS
2-(2-Phenylacetyl)-1H-indene-1,3(2H)-dione Phenylacetyl at C2 C₁₇H₁₂O₃ 264.28 High-yield synthesis (83%); red-brown solid
2-(3-Bromo-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione 3-Bromo-4-methoxybenzylidene at C2 C₁₇H₁₁BrO₃ 343.17 Intermediate in organic synthesis

Physicochemical and Functional Properties

  • Lipophilicity : The target compound has a calculated XlogP of 2.9, indicating moderate hydrophobicity, comparable to 2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione (XlogP ≈ 2.5–3.0) .
  • Optical Properties: Derivatives like EA4 (2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) exhibit strong solvatochromism, making them useful as polarity indicators .
  • Biological Activity: 2-Arylidene-1-indandiones (e.g., 2-benzylidene derivatives) demonstrate antioxidant and enzyme inhibitory activities, with variations in substituents (e.g., dimethylamino groups) modulating potency .

Biological Activity

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₁₇H₁₄O₄
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 1470-38-8

The biological activity of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Kinases : The compound has been shown to selectively inhibit certain kinases which are crucial in cell signaling pathways related to proliferation and apoptosis. For instance, studies have indicated that it can inhibit PIM kinases and RIPK2, which are involved in cancer cell survival and inflammatory responses .
  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells. This effect is beneficial for protecting against cellular damage and may contribute to its anticancer properties .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.4Inhibition of cell growth
HCT116 (Colon Cancer)12.8Induction of apoptosis
A549 (Lung Cancer)18.5Cell cycle arrest

These results indicate that the compound can effectively reduce cell viability and induce programmed cell death in specific cancer types .

Anti-inflammatory Effects

Research has also documented the anti-inflammatory properties of this indene derivative. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The effectiveness varies depending on the microbial strain, indicating a broad spectrum of activity .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    In a study published in the Journal of Natural Products, researchers evaluated the anticancer effects of several indene derivatives, including 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione. The study found that this compound significantly inhibited tumor growth in vivo models .
  • Inflammatory Response Study :
    Another investigation focused on the anti-inflammatory effects of this compound on LPS-stimulated macrophages. Results showed a marked reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Resolves substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbons at δ 180–190 ppm) .
  • HRMS : Confirms molecular weight with <5 ppm error (e.g., C₂₄H₁₅NO₃: 365.10525 g/mol) .
  • X-ray diffraction : Determines crystal packing and stereoelectronic effects (e.g., planar indenone core vs. twisted chromone moieties) .

What are the mechanisms underlying the photolytic degradation of indene-dione derivatives under UV irradiation?

Q. Advanced

  • Radical formation : Flash photolysis in alkaline solutions generates solvated electrons (e⁻) and transient radicals (e.g., enolate or diketo radical intermediates) .
  • Reaction kinetics : Rate constants for radical recombination (e.g., 10⁹ M⁻¹s⁻¹ for e⁻ scavenging) vary with solvent polarity and pH .
  • Stability factors : Electron-withdrawing groups (e.g., nitro) enhance photostability, while electron-donating groups (e.g., methoxy) accelerate degradation .

How does the substitution pattern on the phenyl ring affect physicochemical properties?

Q. Basic

  • Hydrogen bonding : Methoxy groups increase hydrogen-bond acceptor count (e.g., from 2 to 4), enhancing solubility in polar solvents .
  • Lipophilicity : Halogen substituents (e.g., bromine) raise logP (e.g., 3.9 to 4.6), favoring membrane permeability .
  • Steric effects : Bulky substituents (e.g., naphthoyl) reduce rotational freedom (≤1 rotatable bond), stabilizing planar conformations .

What strategies enable regioselective functionalization at the C2 position of indene-dione scaffolds?

Q. Advanced

  • Directed acylation : Use of Me₂PhP as a transient directing group ensures >90% selectivity for C2 acylation over C1/C3 positions .
  • Microwave-assisted synthesis : Accelerates reaction rates (e.g., 0.5 h vs. 2 h) while maintaining regioselectivity in THF .
  • Protecting groups : Temporary protection of the diketone moiety (e.g., silylation) prevents side reactions during electrophilic substitution .

How do solvent polarity and pH influence the tautomeric equilibrium of indene-dione derivatives?

Q. Advanced

  • Tautomeric forms : In polar solvents (e.g., ethanol), the enolate form dominates at high pH (>10), while the diketo form prevails in nonpolar solvents (e.g., cyclohexane) .
  • Spectroscopic shifts : UV-Vis spectra show λmax shifts (e.g., 450 → 500 nm) correlating with enol ↔ keto transitions .
  • Reactivity implications : The enolate form exhibits higher nucleophilicity, facilitating Michael additions in multicomponent reactions .

What are the challenges in crystallizing indene-dione derivatives, and how are they addressed?

Q. Advanced

  • Polymorphism : Multiple crystal forms arise from flexible substituents (e.g., methoxy groups). SHELXL refinement resolves ambiguities via Hirshfeld surface analysis .
  • Solvent selection : Low-boiling solvents (e.g., acetone) reduce inclusion defects, while slow evaporation improves monoclinic packing .
  • Hydrogen-bond networks : Strong O–H∙∙∙O interactions stabilize lattice structures, as confirmed by X-ray data (e.g., d = 1.8–2.0 Å) .

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